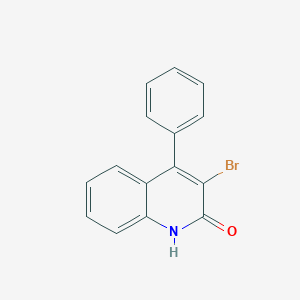

3-Bromo-4-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-phenylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-4-phenylchinolin-2(1H)-on umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe wie 2-Aminobenzophenon und Brom.

Cyclisierungsreaktion: Der Schlüsse Schritt beinhaltet die Cyclisierung von 2-Aminobenzophenon mit Brom unter sauren Bedingungen zur Bildung des Chinolinrings.

Bromierung: Die Bromierung des Chinolinrings erfolgt unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS), um das Bromatom an der 3-Position einzuführen.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Brom-4-phenylchinolin-2(1H)-on folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Brom-4-phenylchinolin-2(1H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktionsreaktionen: Reduktionsreaktionen können verwendet werden, um den Chinolinring oder die Phenylgruppe zu modifizieren.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte:

Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Chinolinderivate erhalten werden.

Oxidationsprodukte: Oxidierte Derivate mit zusätzlichen funktionellen Gruppen.

Reduktionsprodukte: Reduzierte Formen des Chinolinrings oder der Phenylgruppe.

Wissenschaftliche Forschungsanwendungen

Chemie: 3-Brom-4-phenylchinolin-2(1H)-on wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen. Seine Reaktivität macht es wertvoll für die Entwicklung neuer synthetischer Methoden.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor untersucht. Chinolinderivate sind dafür bekannt, antimikrobielle, antivirale und Antikrebsaktivitäten zu zeigen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Chinolin-basierte Medikamente werden zur Behandlung verschiedener Krankheiten eingesetzt, darunter Malaria und Krebs.

Industrie: Im Industriesektor wird 3-Brom-4-phenylchinolin-2(1H)-on bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-4-phenylchinolin-2(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Phenylgruppe verstärken seine Bindungsaffinität zu Zielproteinen oder Enzymen. Die Verbindung kann die Aktivität dieser Zielstrukturen hemmen oder modulieren, was zu ihren biologischen Wirkungen führt. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and phenyl group enhance its binding affinity to target proteins or enzymes. The compound can inhibit or modulate the activity of these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

4-Phenylchinolin-2(1H)-on: Fehlt das Bromatom, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

3-Chlor-4-phenylchinolin-2(1H)-on: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Brom, was zu Variationen in den chemischen Eigenschaften führt.

3-Bromchinolin-2(1H)-on: Fehlt die Phenylgruppe, was sich auf seine allgemeine Reaktivität und Anwendungen auswirkt.

Einzigartigkeit: 3-Brom-4-phenylchinolin-2(1H)-on ist einzigartig aufgrund des Vorhandenseins sowohl des Bromatoms als auch der Phenylgruppe.

Eigenschaften

Molekularformel |

C15H10BrNO |

|---|---|

Molekulargewicht |

300.15 g/mol |

IUPAC-Name |

3-bromo-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H10BrNO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-15(14)18/h1-9H,(H,17,18) |

InChI-Schlüssel |

FOTLHWFHEDHYTP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)

![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)

![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)